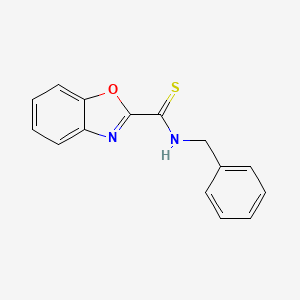
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is a fluorinated organic compound that has garnered interest due to its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to degradation. The pyridin-1-ium moiety adds to its versatility, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium typically involves the fluorination of octanoic acid derivatives followed by the introduction of the pyridin-1-ium group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over the fluorination process, minimizing the risk of side reactions and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agents.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its stability and unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium involves its interaction with molecular targets through its fluorinated and pyridin-1-ium groups. The fluorine atoms provide strong electron-withdrawing effects, which can influence the reactivity of the compound. The pyridin-1-ium moiety allows for interactions with various biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): Another fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications and environmental persistence.
Fluorinated pyridines: A class of compounds that share the pyridin-1-ium moiety and exhibit similar reactivity.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is unique due to the combination of extensive fluorination and the presence of the pyridin-1-ium group. This dual functionality provides a balance of stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
95658-47-2 |
|---|---|
Fórmula molecular |
C13H6F15NO2 |
Peso molecular |
493.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate;pyridin-1-ium |
InChI |
InChI=1S/C8HF15O2.C5H5N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;1-2-4-6-5-3-1/h(H,24,25);1-5H |
Clave InChI |
OGNJBARPWGFOKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[NH+]C=C1.C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

